molecular formula C13H22N4 B11797108 (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine

Cat. No.: B11797108
M. Wt: 234.34 g/mol
InChI Key: AKACIWWOOBTAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is a synthetic organic compound featuring a pyridine core substituted with a 4-methyl group at position 4 and a methanamine group at position 2. The pyridine ring is further functionalized with a 4-ethylpiperazine moiety at position 3.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]methanamine

InChI

InChI=1S/C13H22N4/c1-3-16-4-6-17(7-5-16)13-8-11(2)12(9-14)10-15-13/h8,10H,3-7,9,14H2,1-2H3

InChI Key

AKACIWWOOBTAOU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=C2)C)CN

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Halogenated Pyridine Intermediates

A widely reported approach begins with a halogenated pyridine core, such as 5-bromo-4-methylpyridin-3-amine, which undergoes sequential functionalization. The first step involves a nucleophilic aromatic substitution (SNAr) reaction with 1-ethylpiperazine. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (80–100°C) for 12–24 hours . For example, reacting 5-bromo-4-methylpyridin-3-amine with 1-ethylpiperazine in DMF at 90°C for 18 hours yields 6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-amine with a reported conversion efficiency of 85–90% .

The subsequent step introduces the methanamine group via reductive amination. The primary amine intermediate is treated with formaldehyde under hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst. This reaction proceeds in methanol or ethanol at room temperature, achieving yields of 70–75% . Critical to this step is the exclusion of moisture, as hydrolysis of the imine intermediate can reduce efficiency.

Palladium-Catalyzed Cross-Coupling Strategies

Advanced routes employ palladium-catalyzed cross-couplings to construct the pyridine-ethylpiperazine backbone. A Suzuki-Miyaura coupling between 5-boronic acid-4-methylpyridin-3-amine and 1-ethylpiperazine-1-yl bromide has been documented . The reaction utilizes tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate as the base in a toluene/water biphasic system. Heating to 90°C for 6 hours affords the coupled product in 72.4% yield after silica gel chromatography .

Notably, this method avoids harsh SNAr conditions, making it suitable for substrates sensitive to nucleophilic attack. However, the requirement for anhydrous conditions and precise stoichiometry of the boronic acid derivative adds complexity.

Reductive Amination of Ketone Precursors

An alternative pathway involves reductive amination of 6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanone. The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (adjusted with acetic acid). This one-pot reaction proceeds at room temperature over 12 hours, yielding the target amine in 68% isolated yield .

Table 1: Comparative Analysis of Reductive Amination Conditions

Reagent SystemSolventTemperatureTime (h)Yield (%)
NaBH₃CN / NH₄OAcMeOH25°C1268
H₂ / Pd-CEtOH25°C2475
BH₃·THFTHF0°C → 25°C660

This method is advantageous for its mild conditions but requires rigorous exclusion of oxygen to prevent oxidation of the borohydride reagent .

Optimization of Purification Techniques

Final product purity is critical for pharmaceutical applications. Silica gel column chromatography remains the standard for isolating (6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine, with elution systems typically using dichloromethane/methanol (9:1 to 4:1 v/v) . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is employed for analytical validation, ensuring ≥95% purity .

Scalability and Industrial Considerations

Large-scale synthesis necessitates cost-effective and safe protocols. A patent-pending method highlights the use of continuous-flow reactors for the SNAr step, reducing reaction time from 18 hours to 2 hours and improving yield to 92% . Additionally, replacing Pd/C with nickel catalysts in reductive amination lowers production costs by 40% without compromising efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the nitrogen atoms of the piperazine ring.

Scientific Research Applications

Chemistry: In chemistry, (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: This compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its ability to interact with specific biological targets, such as enzymes and receptors .

Medicine: In medicinal chemistry, (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is explored for its potential as a drug candidate. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. It is employed in the synthesis of polymers, coatings, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

5-((4-Ethylpiperazin-1-yl)Methyl)Pyridin-2-Amine (CAS: 1180132-17-5)

  • Structural Similarities : Shares the 4-ethylpiperazine group linked to a pyridine ring.
  • Key Differences : The ethylpiperazine is attached via a methylene bridge at position 5 of the pyridine, compared to position 6 in the target compound. Additionally, the amine group is at position 2 instead of a methanamine at position 3.
  • Functional Implications : The substitution pattern may alter receptor binding kinetics. Position 6 substitution in the target compound could enhance steric interactions with hydrophobic pockets in receptors like mGluR5, as seen in analogs such as PF-470 .

(4-Methylpyridin-3-yl)methanamine Derivatives

  • Example : N-methyl-1-(4-methylpyridin-3-yl)methanamine (CAS: 1060804-84-3, MW: 136.19 g/mol) .
  • Structural Similarities : Both compounds feature a 4-methylpyridin-3-yl backbone with a methanamine group.
  • Key Differences: The target compound includes a 4-ethylpiperazine at position 6, absent in this simpler analog.
  • Functional Implications : The ethylpiperazine group in the target compound likely enhances solubility and receptor selectivity compared to the unmethylated analog.

2-(Piperazin-1-yl)pyridin-3-yl]methanamine (CAS: 771580-77-9)

  • Structural Similarities : Contains a pyridine ring with a methanamine group and a piperazine substituent.
  • Key Differences : The piperazine is at position 2 instead of 6, and it lacks the ethyl group found in the target compound.
  • Functional Implications : Piperazine vs. ethylpiperazine alters basicity (pKa), affecting protonation states at physiological pH. Position 2 substitution may limit access to hydrophobic binding pockets compared to position 6 .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound ~263.36 6-(4-Ethylpiperazinyl), 4-methyl, methanamine 1.8–2.5
5-((4-Ethylpiperazin-1-yl)Methyl)Pyridin-2-Amine ~261.37 5-(Ethylpiperazinyl-methyl), 2-amine 1.5–2.0
N-methyl-1-(4-methylpyridin-3-yl)methanamine 136.19 4-methyl, N-methylmethanamine 0.5–1.0
2-(Piperazin-1-yl)pyridin-3-yl]methanamine 192.26 2-piperazinyl, methanamine 0.7–1.2

Table 2: Pharmacological Relevance

Compound Name Potential Targets Notes
Target Compound mGluR5, κ-opioid receptors Ethylpiperazine may enhance CNS penetration
PF-470 (mGluR5 NAM) mGluR5 Pyrazolo-pyrazine core with pyridinylmethoxy group; high selectivity
AMGbis017 (κ-opioid ligand) κ-opioid receptor Contains (4-methylpyridin-3-yl)methanamine; structural overlap with target compound

Biological Activity

(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine, a compound with significant potential in pharmacological applications, has garnered interest due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is C15H23N3C_{15}H_{23}N_3 with a molecular weight of approximately 261.36 g/mol. The compound features a pyridine ring substituted with an ethylpiperazine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H23N3
Molecular Weight261.36 g/mol
IUPAC Name(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
InChI KeyCJOCRCZYDISKMX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression .

Interaction Studies

Research indicates that (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine can bind to specific receptors involved in neurological pathways. The compound's interaction with these targets leads to various physiological effects, potentially influencing mood and cognitive functions.

Antidepressant and Anxiolytic Effects

Recent investigations have highlighted the antidepressant and anxiolytic properties of this compound. In animal models, it demonstrated significant reductions in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Antitumor Activity

Some studies have explored the anticancer potential of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine. For instance, it was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells .

Case Studies

Case Study 1: Antidepressant Activity
In a study conducted on rodents, the administration of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine resulted in a significant decrease in immobility time during the forced swim test, indicating its potential as an antidepressant agent.

Case Study 2: Anticancer Efficacy
Another study evaluated the compound's efficacy against A549 lung cancer cells. Results showed an IC50 value of 49 µM, suggesting moderate potency compared to standard chemotherapeutic agents .

Future Directions and Applications

The unique structural characteristics of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine position it as a promising candidate for further drug development. Future research should focus on:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Trials : Evaluating efficacy and safety in human subjects.
  • Structure-Activity Relationship (SAR) Studies : Modifying the compound to enhance its biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and reductive amination. For example, introducing the ethylpiperazine moiety to the pyridine core requires controlled temperature (e.g., 60–80°C) and anhydrous conditions to minimize side reactions. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the target compound from intermediates. Yield optimization may involve adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for pyridine:ethylpiperazine) . Retrosynthetic analysis tools, such as AI-driven route prediction, can identify feasible pathways by prioritizing precursors with high synthetic relevance scores (e.g., using databases like Reaxys or Pistachio) .

Q. How are structural analogs of this compound designed to explore structure-activity relationships (SAR)?

  • Methodological Answer : Analog design focuses on modifying substituents (e.g., replacing ethylpiperazine with methylpiperidine or altering pyridine methylation patterns). For instance, replacing the ethyl group in the piperazine ring with a methyl group (as in 6-(4-methylpiperazin-1-yl)pyridin-3-amine) alters steric and electronic properties, impacting receptor binding . Deuterated analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3,4,5-d3-2-amine) are synthesized to study metabolic stability via isotopic labeling . Comparative studies require systematic characterization (NMR, HPLC) to validate structural integrity.

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?

  • Methodological Answer :

  • LogP : Measured via shake-flask method or calculated using software like MarvinSuite. Values >2 indicate lipophilicity, influencing membrane permeability .
  • Solubility : Assessed in PBS (pH 7.4) or DMSO. Low aqueous solubility may necessitate formulation with cyclodextrins or surfactants .
  • pKa : Determined via potentiometric titration; the amine group (pKa ~9–10) affects protonation state under physiological conditions .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the interaction of this compound with biological targets (e.g., GPCRs)?

  • Methodological Answer : Docking studies (using AutoDock Vina or Schrödinger) require:

  • Target Preparation : Retrieve protein structures (e.g., serotonin receptors) from PDB, remove water molecules, and add hydrogen atoms.
  • Ligand Preparation : Optimize the compound’s 3D structure (energy minimization with MMFF94 force field).
  • Binding Analysis : Focus on key residues (e.g., Asp155 in 5-HT₂A for hydrogen bonding with the methanamine group). Validate predictions with mutagenesis or SPR binding assays .

Q. What experimental strategies resolve contradictions in reported biological activities across structural analogs?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, incubation time). Strategies include:

  • Standardized Assays : Replicate studies using identical conditions (e.g., HEK293 cells for receptor activation, 24-hour incubation).
  • Meta-Analysis : Compare data across publications, noting variables like IC₅₀ measurement methods (radioligand vs. fluorescence).
  • SAR Clustering : Group analogs by substituent effects (e.g., ethylpiperazine vs. phenoxy variants) to identify trends .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term storage?

  • Methodological Answer : Accelerated stability studies:

  • Conditions : Store at 25°C/60% RH (ICH guidelines) and 40°C/75% RH for 1–3 months.
  • Analysis : Monitor degradation via HPLC-UV (210 nm). Degradation products (e.g., oxidized piperazine) are identified using LC-MS . For pH stability, prepare buffers (pH 3–9) and measure compound integrity over 72 hours .

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological potential?

  • Methodological Answer :

  • In Vitro : Primary neuronal cultures (rat cortical neurons) for cytotoxicity (MTT assay) and calcium imaging to assess receptor modulation .
  • In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with dose ranges (10–50 mg/kg, i.p.). Plasma and brain tissue are analyzed via LC-MS/MS for pharmacokinetics .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities for analogs with minor structural variations?

  • Methodological Answer :

  • Control Experiments : Verify receptor expression levels (Western blot) and ligand purity (NMR >95%).
  • Statistical Validation : Use ANOVA to compare replicate data (n ≥ 3) and exclude outliers via Grubbs’ test.
  • Computational Refinement : Re-dock analogs with conflicting data using explicit solvent models (e.g., MD simulations) to assess binding pose stability .

Ecotoxicology and Environmental Fate

Q. What methodologies assess the environmental impact of this compound during disposal?

  • Methodological Answer :

  • Biodegradation : OECD 301F test to measure microbial degradation over 28 days.
  • Aquatic Toxicity : Daphnia magna acute toxicity (48-hour EC₅₀) and algal growth inhibition (72-hour) assays .
  • Bioaccumulation : Calculate BCF (bioconcentration factor) using logP and molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.